molecular formula C13H20O B6287690 2-(2,6-Dimethylphenyl)-2-pentanol CAS No. 2737205-76-2

2-(2,6-Dimethylphenyl)-2-pentanol

Cat. No.: B6287690
CAS No.: 2737205-76-2
M. Wt: 192.30 g/mol
InChI Key: LZAVZHRWFMGUSI-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenyl)-2-pentanol is a tertiary alcohol featuring a 2,6-dimethylphenyl substituent attached to a pentanol backbone.

Properties

IUPAC Name

2-(2,6-dimethylphenyl)pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-9-13(4,14)12-10(2)7-6-8-11(12)3/h6-8,14H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAVZHRWFMGUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=C(C=CC=C1C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(2,6-Dimethylphenyl)-2-pentanol, enabling comparative analysis:

2-(2,6-Dimethylphenyl)hexafluoro-2-propanol (CAS 28180-47-4)

  • Structure : Features a hexafluoroisopropyl group (-C(CF₃)₂OH) attached to the 2,6-dimethylphenyl ring.
  • Key Differences: Fluorination: The hexafluoro substitution significantly increases electronegativity and acidity (pKa ~9–11 for fluorinated alcohols vs. ~16–19 for non-fluorinated analogs). Solubility: Enhanced lipophilicity due to fluorine atoms, improving solubility in non-polar solvents.
  • Applications : Fluorinated alcohols are used as intermediates in agrochemicals and pharmaceuticals due to their stability and bioactivity .

2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6)

  • Structure: Contains a 2,6-dimethylphenyl group linked to an acetamide moiety with a diethylamino side chain.
  • Key Differences :
    • Functional Group : The amide group enables hydrogen bonding, increasing water solubility compared to alcohols.
    • Reactivity : Amides are less acidic (pKa ~17–20) than alcohols but participate in hydrolysis and condensation reactions.
  • Applications : Used as a local anesthetic precursor (e.g., lidocaine analogs) due to its nerve-blocking properties .

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

  • Structure : A chloroacetamide herbicide with a 2,6-diethylphenyl group.
  • Key Differences :
    • Substituents : Diethyl groups increase steric bulk compared to dimethyl, reducing metabolic degradation in plants.
    • Bioactivity : Acts as a potent herbicide by inhibiting fatty acid synthesis in weeds.
  • Applications : Widely used in agriculture for pre-emergent weed control .

Comparative Data Table

Compound Molecular Formula Functional Group Substituents Melting Point (°C) Key Properties Reference
This compound* C₁₃H₂₀O Tertiary alcohol 2,6-dimethylphenyl N/A High steric hindrance, moderate acidity
2-(2,6-Dimethylphenyl)hexafluoro-2-propanol C₁₁H₁₀F₆O Fluorinated alcohol 2,6-dimethylphenyl, -CF₃ N/A High acidity, lipophilic
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide C₁₄H₂₂N₂O Amide 2,6-dimethylphenyl, diethyl 66–69 Hydrogen bonding, anesthetic potential
Alachlor C₁₄H₂₀ClNO₂ Chloroacetamide 2,6-diethylphenyl, methoxy N/A Herbicidal activity, metabolic stability

*Hypothetical properties inferred from analogs.

Research Findings and Trends

  • Steric Effects : The 2,6-dimethyl substitution in phenyl derivatives reduces rotational freedom and enhances thermal stability, as seen in acetamide analogs .
  • Electronic Effects : Fluorination in alcohols increases acidity by stabilizing the conjugate base through inductive effects .
  • Bioactivity : Substituted phenyl acetamides and alcohols show diverse applications, from agrochemicals (e.g., alachlor) to pharmaceuticals (e.g., lidocaine analogs) .

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